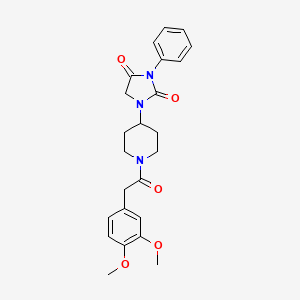

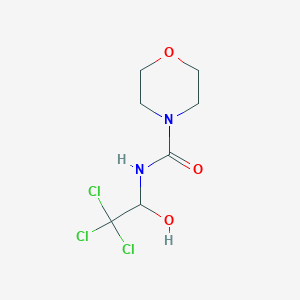

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide” is a chemical compound with the linear formula C9H14Cl3N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines, which are structurally similar to the compound , has been reported. The synthesis process involves the reaction of the corresponding aldehyde, chloral, and ammonium acetate .Applications De Recherche Scientifique

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives. A preparative procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines from the corresponding aldehyde, chloral, and ammonium acetate was developed . Preparative silylation and acylation of their hydroxy groups were accomplished for the first time .

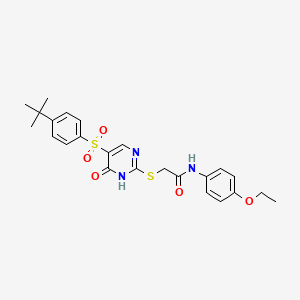

Organic Synthesis

Monosubstituted thioureas, which can be synthesized using N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide, are classical reagents for the synthesis of 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, imidazole-2-thione, and other heterocyclic and acyclic systems .

Pharmacophore Group

The thiourea fragment, which can be obtained from N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide, is an active pharmacophore group and is a component of many drugs .

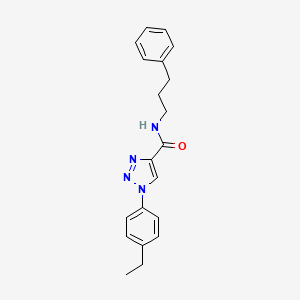

Synthesis of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

This compound is used in the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as metrifonate, act as irreversible organophosphate acetylcholinesterase inhibitors . They are prodrugs activated non-enzymatically into the active agent dichlorvos .

Biochemical Pathways

Related compounds like metrifonate are known to affect the cholinergic system by inhibiting acetylcholinesterase . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

Related compounds like metrifonate have a half-life of approximately 3 hours .

Result of Action

Compounds with similar structures, such as metrifonate, can lead to an increase in acetylcholine levels, enhancing cholinergic transmission .

Propriétés

IUPAC Name |

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3N2O3/c8-7(9,10)5(13)11-6(14)12-1-3-15-4-2-12/h5,13H,1-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHQQDTZLDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

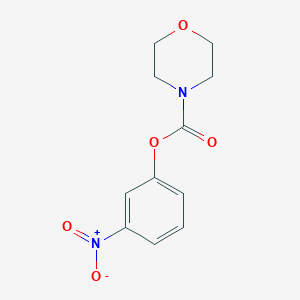

Canonical SMILES |

C1COCCN1C(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)